molecular formula C18H23NO B011440 N-Isobutyl-1,2-diphenylethanolamine CAS No. 108935-64-4

N-Isobutyl-1,2-diphenylethanolamine

Cat. No.: B011440
CAS No.: 108935-64-4
M. Wt: 269.4 g/mol
InChI Key: AFUDNVRZGPHSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ivermectin is synthesized through a semi-synthetic process that involves the fermentation of Streptomyces avermitilis to produce avermectins, which are then chemically modified to yield Ivermectin . The key steps include:

Industrial Production Methods

The industrial production of Ivermectin involves large-scale fermentation followed by purification and chemical modification. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ivermectin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various metabolites and derivatives of Ivermectin, which may have different biological activities .

Scientific Research Applications

Ivermectin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ivermectin is unique due to its broad-spectrum activity and its ability to target multiple types of parasites and viruses. Its mechanism of action, involving both chloride ion channels and nuclear import inhibition, sets it apart from other antiparasitic agents .

Properties

CAS No.

108935-64-4

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-methylpropylamino)-1,2-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3

InChI Key

AFUDNVRZGPHSQO-UHFFFAOYSA-N

SMILES

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Synonyms

IDPE
N-isobutyl-1,2-diphenylethanolamine

Origin of Product

United States

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